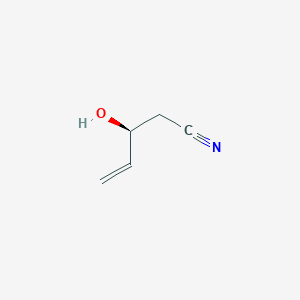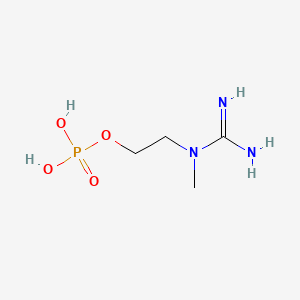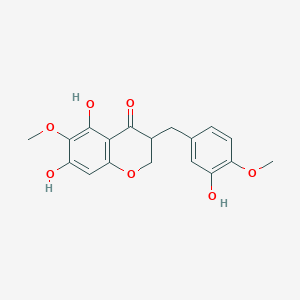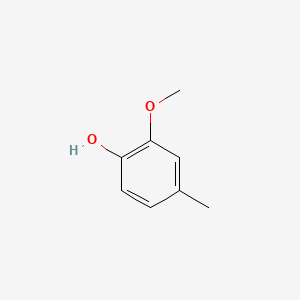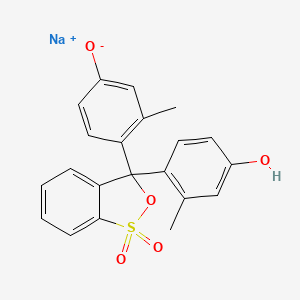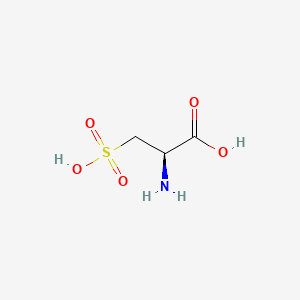
L-Cysteic acid
Übersicht
Beschreibung
L-Cysteic acid is the L-enantiomer of cysteic acid . It is an amino acid with a C-terminal sulfonic acid group . It has a role as an Escherichia coli metabolite and a human metabolite . It is a cysteic acid, an amino sulfonic acid, a L-alanine derivative, a L-cysteine derivative, and a non-proteinogenic L-alpha-amino acid .
Synthesis Analysis
L-Cysteic acid and its esters were prepared in good yields from the oxidation of L-cystine by chlorine in water and in alcohols . Another study mentions the synthesis of L-cysteine and L-cysteic acid by paired electrolysis method .Molecular Structure Analysis
The molecular formula of L-Cysteic acid is C3H7NO5S . The IUPAC name is (2 R )-2-amino-3-sulfopropanoic acid .Chemical Reactions Analysis
Cysteine side chains can exist in distinct oxidation states depending on the pH and redox potential of the environment, and cysteine oxidation plays important yet complex regulatory roles . Another study mentions the oxidation of L-cysteine and its metabolites by chlorite and chlorine dioxide .Physical And Chemical Properties Analysis
The molecular weight of L-Cysteic acid is 169.16 g/mol . The IUPAC name is (2 R )-2-amino-3-sulfopropanoic acid . The InChI is InChI=1S/C3H7NO5S/c4-2 (3 (5)6)1-10 (7,8)9/h2H,1,4H2, (H,5,6) (H,7,8,9)/t2-/m0/s1 .Wissenschaftliche Forschungsanwendungen
-
Microbial Fermentation
- Field : Biochemical Engineering/Biotechnology .
- Application : L-Cysteine is an important amino acid both biologically and commercially. It is industrially produced by microbial fermentation .
- Methods : The metabolic regulation of L-cysteine includes biosynthesis, degradation, and transport. Biotechnological production involves both enzymatic and fermentation processes .
- Results : Recent advancements in biochemical studies, genome sequencing, structural biology, and metabolome analysis have enabled direct fermentation of L-cysteine from glucose .
-
Electrochemical Detection
- Field : Biochemistry .
- Application : L-Cysteine plays a crucial role in both bio- and environmental chemistry, and can be applied to many biochemical processes and diagnosis of disease states .
- Methods : Nanoporous gold (NPG) electrodes exhibit excellent electrocatalytic activity towards the oxidation of L-Cysteine. If the operating potential is fixed at 0.65 V, a strong current is observed and interferences by tryptophan and tyrosine are avoided .
- Results : The calibration plot is linear in the concentration range from 1 μM to 400 μM (R 2 = 0.994), and the quantification limit is as low as 50 nM .
-
Clinical Research
- Field : Clinical Research .
- Application : High resolution accurate mass (HRAM) LC/MS approach was demonstrated for quantitation and profiling of small molecule metabolites in complex biological samples .
- Methods : The method involves the use of HRAM LC/MS for the quantitation of cystine .
- Results : Excellent analytical performance was achieved in the quantitation of cystine .
-
Pharmaceutical Applications
- Field : Pharmaceutical Industry .
- Application : L-Cysteine, which is closely related to L-Cysteic acid, has applications in the pharmaceutical industry as an expectorant agent and freckles preventive medicine .
- Methods : L-Cysteine is industrially produced by microbial fermentation and is used in various pharmaceutical formulations .
- Results : The use of L-Cysteine in pharmaceuticals has shown positive results in terms of its effectiveness as an expectorant agent and freckles preventive medicine .
-
Food and Cosmetic Applications
- Field : Food and Cosmetic Industries .
- Application : L-Cysteine is used in the food industry as a dough conditioner, flavor enhancer, and dietary supplement. In the cosmetic industry, it’s used as a perm assistant and whitening agent .
- Methods : L-Cysteine is added to various food and cosmetic products during their manufacturing process .
- Results : The addition of L-Cysteine has been found to enhance the quality and effectiveness of various food and cosmetic products .
-
Electrochemical Oxidation
- Field : Electrochemistry .
- Application : L-Cysteine, which can be oxidized to form L-Cysteic acid, is used in electrochemical studies .
- Methods : The electrochemical behavior of cysteine is studied using various techniques, and the oxidation products, including cysteine sulfinic acid and cysteic acid, are identified .
- Results : The study provides insights into the potential-dependent electrochemical oxidation of cysteine .
Safety And Hazards
L-Cysteic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
L-Cysteine has three main roles in the metabolic rewiring of cancer cells: as a precursor of glutathione under the action of glutamyl-cysteine ligase (GCL), contributing to oxidative stress control; as a substrate for the production of hydrogen sulphide (H 2 S), which stimulates cellular bioenergetics; and as a carbon source for biomass and energy production . This suggests that L-Cysteic acid, being a derivative of L-Cysteine, could have similar roles and potential applications in the future.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYSCVBGLVSOL-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075424 | |
| Record name | L-Alanine, 3-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cysteic acid | |
CAS RN |
498-40-8 | |
| Record name | L-Cysteic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteic acid, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-cysteic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Alanine, 3-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-cysteic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6W2DJ6N5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)
